molecular formula C7H10N4O2 B6281756 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one CAS No. 2305255-76-7

1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B6281756
CAS No.: 2305255-76-7
M. Wt: 182.2
InChI Key:
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Description

1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring with an oxo group and a tetrazolone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the reaction of cyclohexanone with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the tetrazolone ring. The process may also involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the tetrazolone group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted tetrazolone compounds.

Scientific Research Applications

1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as 5-lipoxygenase, which plays a key role in the arachidonic acid cascade . This inhibition can lead to anti-inflammatory effects, making the compound a potential therapeutic agent for inflammation-related diseases.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-oxocyclohexyl)carbamate: This compound shares a similar cyclohexyl ring structure but differs in its functional groups.

    Triazines: These compounds contain nitrogen heterocycles and are used in various applications, including as herbicides and in the production of resins.

Uniqueness

1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to its specific reactivity and stability, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions under controlled conditions allows for the efficient synthesis of complex molecules.

Properties

CAS No.

2305255-76-7

Molecular Formula

C7H10N4O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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